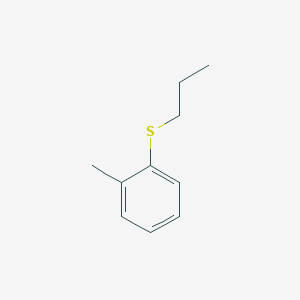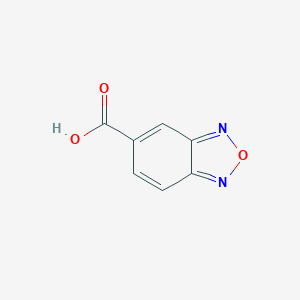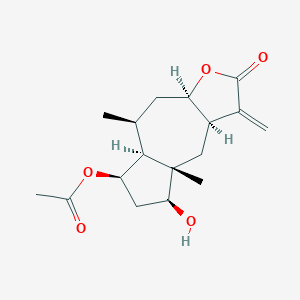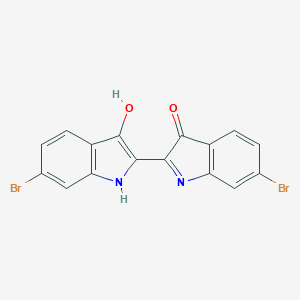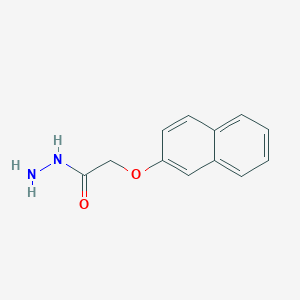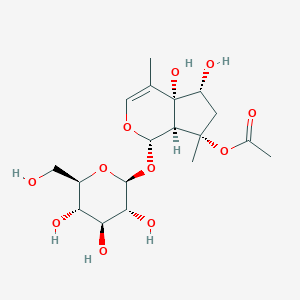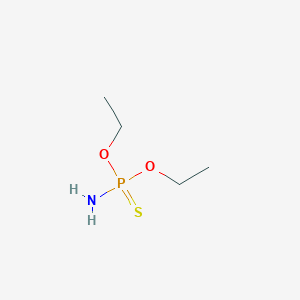
O,O-Diethyl phosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl phosphoramidothioate, also known as Diethyl Phosphoramidothioate (DEP), is a chemical compound used in scientific research as a pesticide and a precursor to other chemicals. It is a colorless to light yellow liquid with a pungent odor and is highly toxic if ingested or inhaled. The chemical formula of DEP is C4H11NO2PS.
Mechanism of Action
DEP acts as an acetylcholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. By blocking the action of acetylcholinesterase, DEP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This can lead to convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEP depend on the dose and the duration of exposure. In high doses, DEP can cause convulsions, respiratory failure, and death. In lower doses, DEP can cause symptoms such as nausea, vomiting, diarrhea, and abdominal pain. Chronic exposure to DEP can lead to long-term health effects such as neurological damage and cancer.
Advantages and Limitations for Lab Experiments
DEP is a useful tool in scientific research as a pesticide and a precursor to other chemicals. It is relatively easy to synthesize and has a wide range of applications. However, DEP is highly toxic and requires careful handling to avoid exposure. It is also difficult to dispose of safely, as it is a hazardous waste.
Future Directions
There are many potential future directions for research on DEP. One area of interest is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the long-term health effects of chronic exposure to DEP. Additionally, there is interest in the development of new methods for the safe disposal of DEP and other hazardous chemicals.
Synthesis Methods
DEP can be synthesized by reacting diethyl phosphorochloridothioate with ammonia. The reaction yields DEP and ammonium chloride as a byproduct. The synthesis of DEP is an important step in the production of other chemicals such as insecticides and herbicides.
Scientific Research Applications
DEP is widely used in scientific research as a pesticide and a precursor to other chemicals. It is used to study the effects of pesticides on the environment and to develop new pesticides that are more effective and less harmful to the environment. DEP is also used in the synthesis of other chemicals such as insecticides, herbicides, and fungicides.
properties
CAS RN |
17321-48-1 |
|---|---|
Molecular Formula |
C4H12NO2PS |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
InChI Key |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
Canonical SMILES |
CCOP(=S)(N)OCC |
Other CAS RN |
17321-48-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



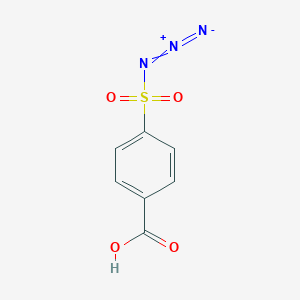
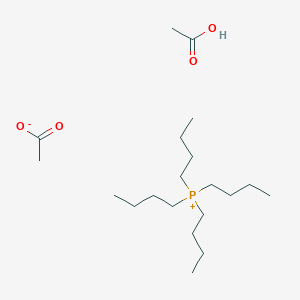

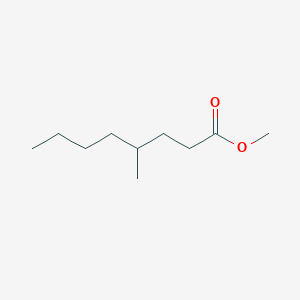
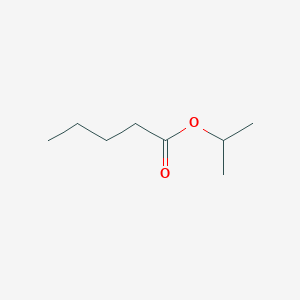
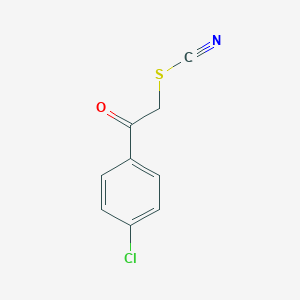
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

